4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-11(21)19-6-8-20(9-7-19)26(23,24)13-4-2-12(3-5-13)14(22)17-15-18-16-10-25-15/h2-5,10H,6-9H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYOXPISMCBUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Chlorosulfonyl)benzoyl Chloride
The benzamide core is functionalized via sulfonation using chlorosulfonic acid. In a representative protocol:
-
4-Aminobenzoic acid is treated with chlorosulfonic acid (3 equiv) at 0–5°C for 4 h.
-
The intermediate 4-(chlorosulfonyl)benzoic acid is isolated (yield: 78%) and converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux.
Analytical Data :
Synthesis of 1,3,4-Thiadiazol-2-amine
Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives yields the 1,3,4-thiadiazole ring:
-
Thiosemicarbazide (1 equiv) and acetic anhydride (1.2 equiv) are heated at 120°C for 6 h.
-
The product is recrystallized from ethanol to afford 1,3,4-thiadiazol-2-amine (yield: 85%).
Analytical Data :
Assembly of the Target Compound
Sulfonylation and Amide Coupling
The benzoyl chloride intermediate reacts sequentially with 1,3,4-thiadiazol-2-amine and 4-acetylpiperazine:
-
Step 1 :
-
4-(Chlorosulfonyl)benzoyl chloride (1 equiv) is added dropwise to a solution of 1,3,4-thiadiazol-2-amine (1.1 equiv) in dry DCM containing triethylamine (2 equiv) at 0°C.
-
After stirring for 12 h at 25°C, the intermediate 4-(sulfonylchloride)-N-(1,3,4-thiadiazol-2-yl)benzamide is isolated (yield: 72%).
-
-
Step 2 :
Optimization Table :
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 68 | 98.5 |
| Base | K₂CO₃ | 68 | 98.5 |
| Temperature (°C) | 60 | 68 | 98.5 |
| Alternative Base | DIPEA | 62 | 97.2 |
| Alternative Solvent | DCM | 54 | 95.8 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, DMSO-d₆) :
δ 12.31 (s, 1H, NH), 8.24 (d, J = 8.2 Hz, 2H, Ar-H), 8.11 (d, J = 8.2 Hz, 2H, Ar-H), 3.72–3.68 (m, 4H, piperazine-H), 3.12–3.08 (m, 4H, piperazine-H), 2.44 (s, 3H, COCH₃). -
¹³C NMR (150 MHz, DMSO-d₆) :
δ 169.8 (C=O), 167.2 (thiadiazole C-2), 142.3 (C-SO₂), 132.1–128.4 (Ar-C), 52.6 (piperazine CH₂), 48.3 (piperazine CH₂), 21.1 (COCH₃).
Infrared Spectroscopy (IR)
-
IR (KBr) : 3275 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O asym), 1164 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Microwave-Assisted Synthesis
Adapting methods from benzimidazole derivatives, microwave irradiation (100 W, 80°C) reduces reaction time for the sulfonylation step from 12 h to 45 min, improving yield to 76% with comparable purity.
Solid-Phase Synthesis
Immobilizing the 1,3,4-thiadiazol-2-amine on Wang resin enables iterative coupling and cleavage, though yields remain suboptimal (58%) due to steric hindrance.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
The compound 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule notable for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure combines a sulfonamide group, a thiadiazole ring, and an acetylpiperazine moiety, which contribute to its biological activity.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects:
- Immunomodulation : Research indicates that it may activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in immune response regulation. This suggests potential applications in treating inflammatory diseases and infections.
- Antimicrobial Activity : Variants of this compound have shown promising results against various pathogens, indicating its utility in developing new antimicrobial agents.
Biological Studies
In biological contexts, this compound has been used as:
- Biochemical Probes : It serves as an inhibitor in enzymatic studies, helping to elucidate enzyme mechanisms and interactions.
- Drug Development : The compound is being investigated for its potential as a lead compound in drug discovery processes aimed at various diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on NF-κB Activation : A study demonstrated that derivatives of this compound could stimulate cytokine release in immune cells, enhancing the immune response against infections.
- Antimicrobial Testing : In vitro tests revealed that certain analogs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Structure-Activity Relationship Studies : Research has focused on modifying substituents on the thiadiazole ring to enhance biological activity and improve pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Gaps
- Bioactivity: Thiadiazole-linked sulfonamides show promise in targeting enzymes (e.g., acetylcholinesterase), but specific data for the target compound are lacking.
- Solubility : Acetylpiperazine groups improve solubility over alkyl-thiadiazole derivatives, but experimental data are needed to confirm this for the target compound .
- Synthetic Optimization : EDCI/HOBt-mediated coupling is reliable for sulfonamide synthesis, but yields for the target compound remain unreported .
Biological Activity
The compound 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H16N4O3S
- Molecular Weight : 304.36 g/mol
The compound features a thiadiazole ring, which is often associated with significant pharmacological effects.
Anticancer Activity
Recent studies have demonstrated the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 10.28 | |
| Compound B | SK-MEL-2 | 4.27 | |
| Compound C | A549 | 19.5 |
These studies indicate that the substitution on the thiadiazole ring significantly influences anticancer activity.
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of specific kinases and induction of apoptosis. For example, some compounds have been reported to inhibit focal adhesion kinase (FAK), which is crucial in cancer cell proliferation and survival. Docking studies suggest that the binding affinity of these compounds to FAK correlates with their cytotoxicity against cancer cell lines .
Study 1: Antitumor Activity Evaluation
A study conducted by Alam et al. (2011) synthesized various 1,3,4-thiadiazole derivatives and evaluated their antitumor activities against several human cancer cell lines, including lung (A549) and ovarian (SK-OV-3) cancers. The study found that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 4.27 µg/mL to over 10 µg/mL .
Study 2: Structure–Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship of thiadiazole derivatives indicated that modifications on the phenyl ring significantly impacted biological activity. Compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to those with electron-donating groups .
Inhibition of Enzymes
Thiadiazole derivatives have been studied for their ability to inhibit various enzymes:
| Target Enzyme | Activity |
|---|---|
| Apoptosis regulator Bcl-2 | Antagonist |
| Cytochrome P450 3A4 | Inhibitor |
| P-glycoprotein 1 | Substrate/Inhibitor |
| ATP-binding cassette sub-family G member 2 | Inhibitor |
These interactions suggest a multifaceted pharmacological profile that may contribute to both therapeutic efficacy and potential side effects .
Q & A
Q. What are the standard synthetic routes for preparing 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates. For example:
- Step 1 : Formation of the sulfonamide intermediate via reaction of 4-chlorosulfonylbenzoic acid derivatives with 4-acetylpiperazine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Step 2 : Coupling the sulfonamide intermediate with 2-amino-1,3,4-thiadiazole using carbodiimide crosslinkers (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C .
- Critical Parameters : Temperature control (<40°C), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 for amine coupling) to minimize side reactions. Yields typically range from 65–80% after purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm) confirm the benzamide core, while thiadiazole protons appear as singlets (δ 8.3–8.5 ppm). Acetylpiperazine methyl groups resonate at δ 2.1–2.3 ppm .
- ¹³C NMR : Carbonyl signals (C=O) at ~167–170 ppm for the benzamide and acetyl groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₁₈H₂₀N₆O₃S₂) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?
- Antimicrobial Activity :
- Disk Diffusion Assay : Test against Staphylococcus aureus and Escherichia coli; zones of inhibition >15 mm suggest potency .
- MIC Determination : Broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL .
- Anticancer Screening :
- MTT Assay : Dose-response curves (1–100 µM) on cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values <10 µM indicate strong cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Thiadiazole Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position enhances antimicrobial activity by 30–50% .
- Sulfonamide Linker : Replacing acetylpiperazine with bulkier groups (e.g., 2-methylpiperidine) improves selectivity for cancer cell lines (e.g., IC₅₀ reduced by 2-fold in A549 cells) .
- Benzamide Substituents : Para-substituted halides increase metabolic stability in hepatic microsome assays .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .
- Mechanistic Follow-Up : Combine cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution, as aggregation can artificially inflate IC₅₀ values .
Q. How can molecular docking predict this compound’s interaction with therapeutic targets (e.g., enzymes or receptors)?
- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX for anticancer activity) .
- Software Workflow :
- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*) .
- Docking (AutoDock Vina) : Grid boxes centered on active sites (e.g., EGFR kinase domain). Binding energies <−8 kcal/mol suggest strong interactions .
- Validation : Compare pose reproducibility with co-crystallized ligands (RMSD <2.0 Å) .
Q. What methodologies are used to assess stability and degradation pathways under physiological conditions?
- Forced Degradation Studies :
- Plasma Stability : Incubate with rat plasma (37°C, 1 hr); >80% remaining indicates suitability for in vivo studies .
Q. How do structural analogs (e.g., variations in the piperazine or thiadiazole moieties) compare in terms of pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
